(R)-Tetrahydro-2H-pyran-3-amine
Description
(R)-Tetrahydro-2H-pyran-3-amine (CAS: 1071829-82-7) is a chiral amine featuring a six-membered oxygen-containing ring (tetrahydropyran) with an amino group at the 3-position. Its molecular formula is C₅H₁₁NO (MW: 101.15 g/mol), and it is typically stored at 2–8°C in a sealed, dry environment due to its hygroscopic nature . The compound is a key intermediate in pharmaceutical synthesis, particularly for DPP-4 inhibitors like Omarigliptin and HSK7653 . Its hydrochloride salt (CAS: 1315500-31-2) is commercially available with purities up to 97% . Safety data indicate it is corrosive (GHS Hazard Code H314) and requires precautions such as wearing protective gloves and eye protection .
Properties
IUPAC Name |
(3R)-oxan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOEJJGRCQGBQ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](COC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428384 | |
| Record name | (R)-Tetrahydro-2H-pyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071829-82-7 | |
| Record name | (R)-Tetrahydro-2H-pyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tetrahydro-2H-pyran-3-amine can be achieved through several methods. One common approach involves the reduction of the corresponding oxime or nitrile. For example, the reduction of 3-cyano-tetrahydropyran using hydrogen gas in the presence of a palladium catalyst can yield ®-Tetrahydro-2H-pyran-3-amine. Another method involves the reductive amination of tetrahydropyran-3-one with an appropriate amine source.
Industrial Production Methods
Industrial production of ®-Tetrahydro-2H-pyran-3-amine typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent production. The choice of catalyst, reaction temperature, and pressure are critical factors in achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
®-Tetrahydro-2H-pyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: It can be reduced further to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
(R)-Tetrahydro-2H-pyran-3-amine has the molecular formula and a molecular weight of approximately 101.15 g/mol. Its structure features a tetrahydrofuran ring, which contributes to its reactivity and utility in organic synthesis. The compound is characterized by the presence of an amine group and a cyclic ether ring, making it a versatile building block for more complex chemical entities .
Building Block in Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo functionalization allows chemists to create diverse derivatives with tailored properties. For instance, the chiral nature of this compound makes it suitable for asymmetric synthesis, where it can act as a catalyst or reactant to produce specific enantiomers .
Case Study: Synthesis of Bioactive Compounds
A notable application involves its use in synthesizing bioactive heterocycles. Research has demonstrated that this compound can be employed in the formation of N-unprotected 3-amino-O-heterocycles, which are essential in developing new therapeutic agents . This highlights its role not only as a precursor but also as a participant in complex synthetic pathways.
Potential Pharmacological Activities
Preliminary studies suggest that this compound exhibits potential biological activity, particularly in interacting with specific enzymes or receptors within the body. This interaction could lead to the development of new drugs targeting various diseases, including metabolic disorders .
Case Study: Diabetes Treatment
One patent describes compounds derived from this compound designed for treating diabetes and related disorders. These compounds demonstrate promising activity in modulating metabolic pathways, indicating that this amine could be pivotal in developing new therapeutic strategies .
Mechanism of Action
The mechanism of action of ®-Tetrahydro-2H-pyran-3-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context in which the compound is used, such as in enzyme-catalyzed reactions or as a ligand in receptor binding studies.
Comparison with Similar Compounds
Positional Isomers
- (R)-Tetrahydro-2H-pyran-4-amine (CAS: 1005498-91-8): The 4-position isomer shares the same molecular formula but differs in the amino group’s location. This positional shift reduces steric hindrance in synthetic reactions, leading to higher yields in Pd-catalyzed alkenylation (61% vs. 13% for the 3-amine derivative) .
- Tetrahydro-2H-pyran-3-carboxamide (CAS: 18729-21-0):
Replacing the amine with a carboxamide group alters polarity and hydrogen-bonding capacity, impacting solubility and receptor binding .
Enantiomers
- (S)-Tetrahydro-2H-pyran-3-amine (CAS: 1071829-81-6):
The S-enantiomer shows distinct pharmacokinetic profiles in chiral environments. For example, in the synthesis of Omarigliptin, the R-configuration is critical for DPP-4 inhibition (IC₅₀ = 1.6 nM), while the S-form exhibits negligible activity .
Pharmacologically Active Derivatives
HSK7653 vs. Omarigliptin
Other Derivatives
- Compound 2m ():
Incorporates (R)-tetrahydro-2H-pyran-3-amine into a pyrazolo[1,5-a]pyrimidine scaffold. Demonstrates 96.7% purity via HPLC, compared to 97.6% for 2n , which uses oxetan-3-ylmethylamine. The pyran-3-amine’s rigidity may enhance target binding . - N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (Example 14):
The 4-amine derivative shows a molecular weight of 399.2 vs. 411.1 for the 3-amine analog, highlighting how positional changes affect molecular bulk and pharmacokinetics .
Biological Activity
(R)-Tetrahydro-2H-pyran-3-amine, a chiral amine with the molecular formula CHNO, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Overview
This compound is characterized by its tetrahydropyran ring structure, which contributes to its biological interactions. As an amine, it can act as a nucleophile, participating in various biochemical reactions and forming hydrogen bonds with biological molecules .
The biological activity of this compound is influenced by its ability to interact with various molecular targets. Key mechanisms include:
- Nucleophilic Reactions : The amine group allows for nucleophilic attacks in biochemical pathways.
- Hydrogen Bonding : The compound can form hydrogen bonds with enzymes and receptors, influencing their activity.
- Ionic Interactions : It may also engage in ionic interactions, further modulating biological processes .
1. Pharmaceutical Development
This compound has been investigated as a precursor for the synthesis of pharmaceuticals. Its structural features make it a valuable building block for developing chiral drugs .
2. Antidepressant Activity
Recent studies have highlighted the compound's potential as an antidepressant. For instance, derivatives of tetrahydropyran have shown significant inhibition of monoamine transporters (DAT, SERT, NET), indicating a dual or triple reuptake inhibitory profile. One specific derivative demonstrated a notable reduction in immobility in the rat forced swim test, suggesting antidepressant-like effects .
3. Dipeptidyl Peptidase IV Inhibition
Research has indicated that certain tetrahydropyran analogs exhibit inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. These findings suggest that this compound could be explored further in the context of diabetes treatment .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
-
Reduction of Oximes or Nitriles : For example, reducing 3-cyano-tetrahydropyran using hydrogen gas with a palladium catalyst yields the desired amine.
- Reductive Amination : This involves reacting tetrahydropyran-3-one with an appropriate amine source to form the amine compound .
Case Study 1: Antidepressant Properties
In a study on novel tetrahydropyran derivatives, researchers identified compounds with significant uptake inhibition for all three monoamine transporters. The lead compound exhibited higher efficacy than traditional antidepressants like imipramine in reducing immobility in animal models .
Case Study 2: DPP-IV Inhibition
Another study focused on synthesizing new tetrahydropyran derivatives that showed promising DPP-IV inhibitory activity. These compounds were evaluated for their potential in managing type 2 diabetes through modulation of glucose levels .
Comparative Analysis
| Compound Type | Mechanism | Biological Activity |
|---|---|---|
| This compound | Nucleophilic interactions | Potential antidepressant and DPP-IV inhibitor |
| (S)-Tetrahydro-2H-pyran-3-amine | Similar but different activity | Varies due to chirality |
| Piperidine | Nucleophilic substitution | Widely used in pharmaceuticals |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-Tetrahydro-2H-pyran-3-amine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via reductive amination using NaCNBH₃ or catalytic hydrogenation. For example, (R)-configured amines can be obtained by employing chiral auxiliaries or enantioselective catalysts. Reaction conditions (e.g., solvent polarity, temperature) critically impact stereoselectivity. Acetic acid in 1,2-dichloroethane at room temperature is a common protocol for imine reduction . Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane) helps isolate the enantiomer.
Q. How can researchers validate the enantiomeric purity of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended. Polarimetric analysis and comparison of optical rotation values against literature data (e.g., NIST Chemistry WebBook) provide additional validation. For advanced confirmation, X-ray crystallography of a derivative (e.g., sulfonamide) can resolve absolute configuration .
Q. What safety protocols are essential when handling this compound derivatives?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid anhydrous conditions with LiAlH₄ due to pyrophoric risks. Quench reactions with saturated NH₄Cl and dispose of waste via licensed hazardous chemical contractors. Safety data from ChemScene LLC emphasize avoiding skin contact and inhalation .
Advanced Research Questions
Q. How can enantioselective organocatalysis improve the synthesis of this compound?
- Methodological Answer : Proline-based catalysts or thiourea organocatalysts enable asymmetric induction during cyclization. For instance, malic acid derivatives have been used to achieve >90% enantiomeric excess (ee) in tetrahydrofuran systems. Kinetic resolution via lipase-mediated acyl transfer is another strategy .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogues?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization). For receptor-binding studies, ensure consistent buffer conditions (pH 7.4, 150 mM NaCl) and control for off-target effects via knockout models. Contradictions in IC₅₀ values may arise from differences in cell permeability or metabolite interference .
Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) map transition states and charge distribution. Solvent effects are modeled using COSMO-RS. For example, the C3-amino group’s nucleophilicity is reduced in polar aprotic solvents, aligning with experimental yields of <50% in DMSO vs. >75% in THF .
Q. What analytical techniques differentiate regioisomers in this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
